

Olutasidenib dosage and administration for preclinical studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olutasidenib*

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Olutasidenib Preclinical Application Notes and Protocols

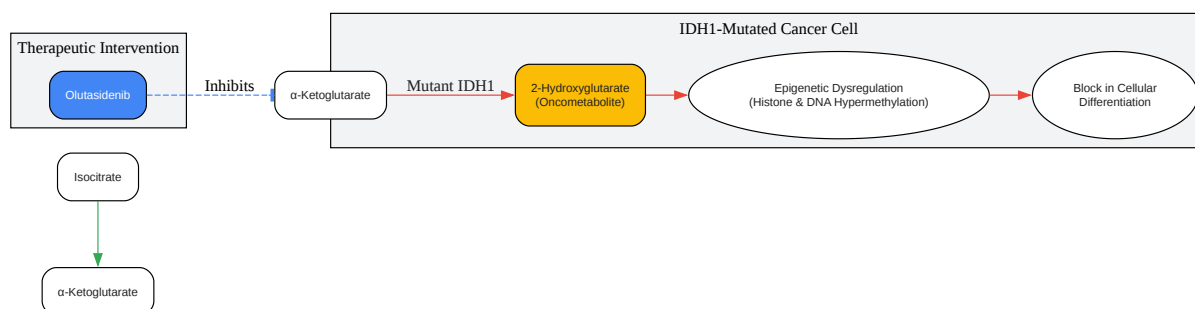
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage, administration, and experimental protocols for **olutasidenib** (formerly FT-2102), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The following data and protocols are intended to guide researchers in designing and executing preclinical studies involving this compound.

Mechanism of Action

Olutasidenib is an orally bioavailable small molecule that selectively inhibits the mutated forms of the IDH1 enzyme, including R132H, R132C, R132L, R132S, and R132G.^[1] These mutations lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a crucial role in oncogenesis by altering epigenetic regulation and blocking cellular differentiation.^{[1][2]} **Olutasidenib** binds to a hydrophobic pocket near the dimer interface of the mutant IDH1 enzyme, stabilizing it in an open, inactive conformation. This allosteric inhibition prevents the conversion of α -ketoglutarate to 2-HG, thereby restoring normal cellular differentiation processes.^[3]

Signaling Pathway



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Caption: **Olutasidenib** inhibits mutant IDH1, blocking 2-HG production and restoring cell differentiation.

Quantitative Data Summary

Table 1: In Vitro Activity of Olutasidenib

Cell Line	IDH1 Mutation	Assay Type	Endpoint	IC50 (nM)	Reference
U87MG	R132H	2-HG Production	Inhibition	8 - 116	[1] [2]
HT1080	R132C	2-HG Production	Inhibition	8 - 116	[1] [2]
Patient-derived AML	R132H/C	2-HG Production	Inhibition	~10	[4]
Various Cell Lines	R132L, R132S, R132G	2-HG Production	Inhibition	8 - 116	[1] [2]

Table 2: In Vivo Dosage and Administration of Olutasidenib

Animal Model	Tumor Model	Administration Route	Dosage	Dosing Schedule	Study Endpoint	Reference
Nude Mice	HCT116 (IDH1 R132C/+) Xenograft	Oral (p.o.)	30 mg/kg	Twice Daily (BID)	Tumor Growth Inhibition, 2-HG Reduction	[1]
Nude Mice	HCT116 (IDH1 R132C/+) Xenograft	Oral (p.o.)	100 mg/kg	Twice Daily (BID)	Tumor Growth Inhibition, 2-HG Reduction	[1]
Sprague Dawley Rats	Toxicology Study	Oral (p.o.)	Up to 400 mg/kg/day	Daily	Safety Assessment	[5]

Experimental Protocols

In Vitro Experimental Protocols

1. 2-Hydroxyglutarate (2-HG) Production Inhibition Assay

This protocol is designed to measure the ability of **olutasidenib** to inhibit the production of 2-HG in cancer cell lines harboring IDH1 mutations.

Materials:

- IDH1-mutant human cancer cell lines (e.g., HCT116 IDH1 R132C/+, U87MG R132H, HT1080 R132C)
- Complete cell culture medium (e.g., DMEM or McCoy's 5A with 10% FBS)

- **Olutasidenib** (FT-2102)
- DMSO (for compound dilution)
- 96-well cell culture plates
- 2-HG Assay Kit (colorimetric or fluorometric)
- Plate reader

Procedure:

- Seed IDH1-mutant cells in a 96-well plate at a density of 1×10^4 cells per well and incubate overnight at 37°C, 5% CO₂.
- Prepare serial dilutions of **olutasidenib** in complete culture medium. The final DMSO concentration should not exceed 0.1%.
- Remove the overnight culture medium from the cells and add 100 µL of the **olutasidenib** dilutions to the respective wells. Include a vehicle control (medium with DMSO).
- Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
- Following incubation, lyse the cells and measure the intracellular 2-HG levels using a commercial 2-HG assay kit according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a plate reader.
- Calculate the IC₅₀ value by plotting the percentage of 2-HG inhibition against the log concentration of **olutasidenib** and fitting the data to a four-parameter logistic curve.

2. Cellular Differentiation Assay in AML Cells

This protocol assesses the ability of **olutasidenib** to induce differentiation in primary acute myeloid leukemia (AML) cells with IDH1 mutations.

Materials:

- Primary human AML cells with IDH1 mutations
- RPMI-1640 medium supplemented with 10% FBS and cytokines (e.g., IL-3, G-CSF, GM-CSF)
- **Olutasidenib** (FT-2102)
- DMSO
- Flow cytometry antibodies for myeloid differentiation markers (e.g., CD11b, CD14, CD15)
- Flow cytometer

Procedure:

- Culture primary AML cells in appropriate medium with cytokines.
- Treat the cells with varying concentrations of **olutasidenib** or vehicle control (DMSO) for 7-14 days.
- Replenish the medium and compound every 3-4 days.
- After the treatment period, harvest the cells and stain them with fluorescently labeled antibodies against myeloid differentiation markers.
- Analyze the expression of differentiation markers using a flow cytometer.
- Quantify the percentage of cells expressing mature myeloid markers to determine the extent of differentiation induced by **olutasidenib**.

In Vivo Experimental Protocol

HCT116 Xenograft Mouse Model

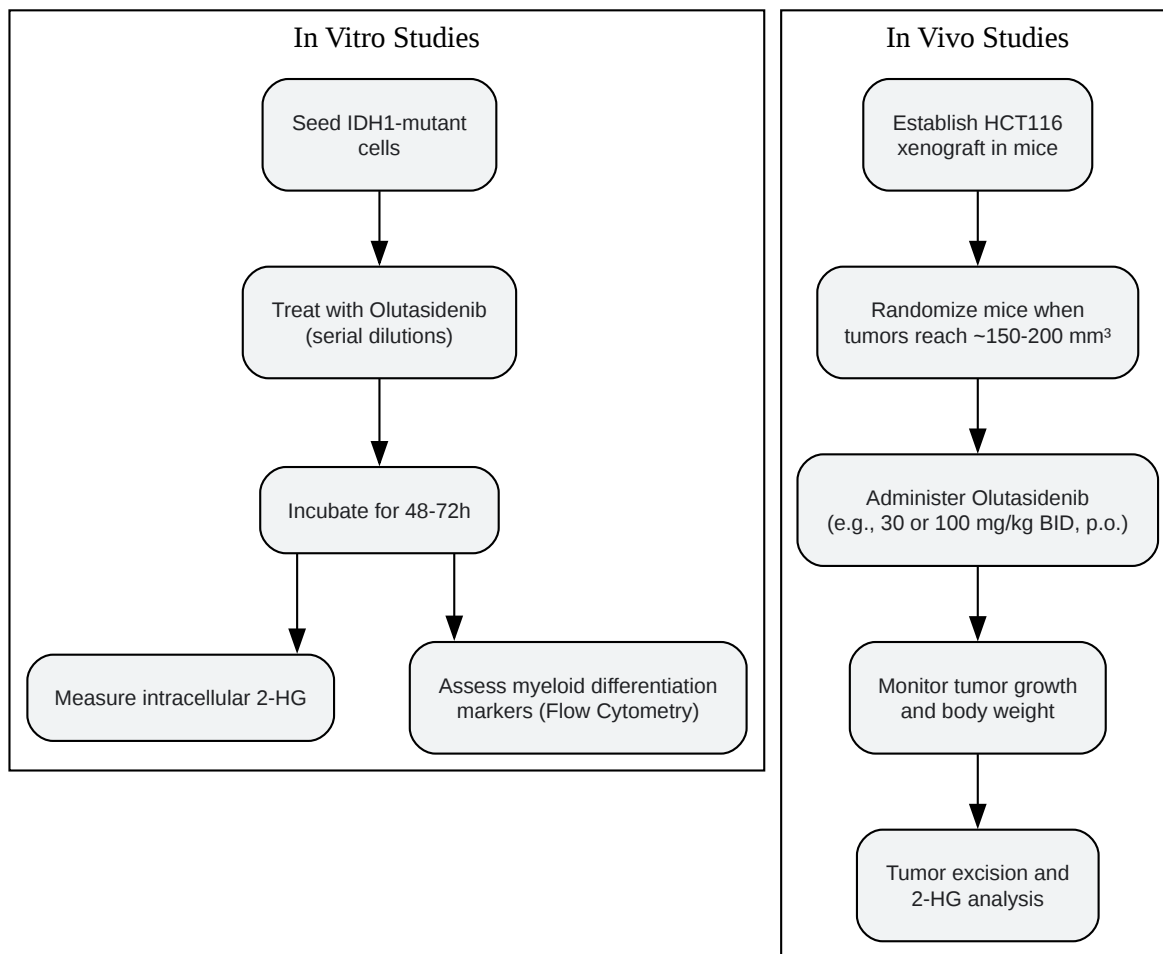
This protocol describes the establishment of a human colorectal carcinoma xenograft model and the evaluation of **olutasidenib**'s anti-tumor efficacy.

Materials:

- HCT116 cell line with an engineered IDH1 R132C mutation
- Female athymic nude mice (6-8 weeks old)
- Matrigel
- **Olutasidenib** (FT-2102)
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement
- Analytical equipment for 2-HG measurement (LC-MS/MS)

Procedure:

- Harvest HCT116-IDH1 R132C/+ cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5×10^6 cells per 100 μL .
- Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
- When tumors reach a mean volume of approximately 150-200 mm^3 , randomize the mice into treatment and control groups.
- Administer **olutasidenib** orally (p.o.) at the desired doses (e.g., 30 mg/kg and 100 mg/kg) twice daily. The control group receives the vehicle on the same schedule.
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors.
- A portion of the tumor can be snap-frozen for pharmacodynamic analysis, such as the measurement of intratumoral 2-HG levels by LC-MS/MS.
- Calculate tumor growth inhibition and analyze the reduction in 2-HG levels to assess the efficacy of **olutasidenib**.



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Caption: Preclinical experimental workflow for in vitro and in vivo studies of **olutasidenib**.

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